3-Oxo-4-phenylbutanenitrile
Overview
Description
3-Oxo-4-phenylbutanenitrile is an organic compound with the molecular formula C10H9NO. It is characterized by the presence of a nitrile group (-CN) and a ketone group (-C=O) within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Oxo-4-phenylbutanenitrile can be synthesized through several methods. One common approach involves the Michael addition of 3-oxo-3-phenylpropanenitrile to linear conjugated enynones in the presence of sodium methoxide as a base in methanol at room temperature. This reaction typically takes 4-26 hours and yields polyfunctional δ-diketones .
Industrial Production Methods
The choice of reagents and reaction conditions may be optimized for higher yields and cost-effectiveness in an industrial context .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-4-phenylbutanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Primary amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Oxo-4-phenylbutanenitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s reactivity makes it useful in the development of new materials with specific properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocycles and carbocycles
Mechanism of Action
The mechanism of action of 3-oxo-4-phenylbutanenitrile involves its reactivity with various nucleophiles and electrophiles. The nitrile group can undergo nucleophilic addition reactions, while the ketone group can participate in electrophilic addition reactions. These reactions lead to the formation of various products, depending on the specific reagents and conditions used .
Comparison with Similar Compounds
Similar Compounds
3-Oxo-3-phenylpropanenitrile: Similar in structure but with a different position of the nitrile group.
4-Oxo-4-phenylbutanenitrile: Similar in structure but with a different position of the ketone group.
Properties
IUPAC Name |
3-oxo-4-phenylbutanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c11-7-6-10(12)8-9-4-2-1-3-5-9/h1-5H,6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPKTKXUWSVAMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70340223 | |
Record name | 3-Oxo-4-phenylbutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70340223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19212-27-2 | |
Record name | 3-Oxo-4-phenylbutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70340223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-Oxo-4-phenylbutanenitrile in the synthesis described in the research?
A1: this compound serves as a crucial reactant in the synthesis of the title compound, 3-Benzyl-1-(3-nitrophenylsulfonyl)-1H-pyrazol-5-amine []. The reaction involves the condensation of this compound with 4-nitrobenzenesulfonohydrazide, ultimately leading to the formation of the desired pyrazole ring structure.
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